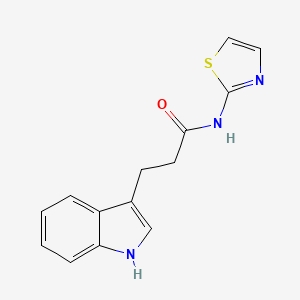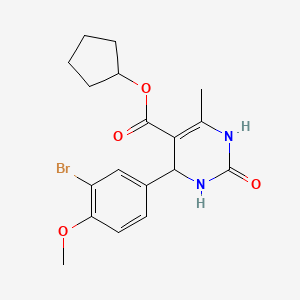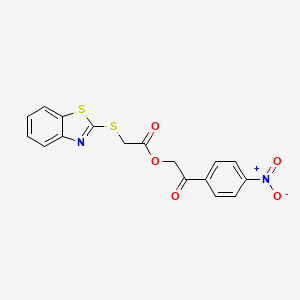
3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide, also known as ITZ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. ITZ belongs to the class of thiazole compounds, which are known to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Mechanism of Action
The exact mechanism of action of 3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress, which contributes to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing DNA damage and inhibiting DNA repair mechanisms. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which contribute to its antioxidant properties. Additionally, this compound has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide in lab experiments is its high purity and good yield obtained through the synthesis method. This compound has also been shown to possess various biological activities, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the exact mechanism of action of this compound and its potential side effects. Additionally, the development of more efficient synthesis methods and the modification of the chemical structure of this compound may improve its bioavailability and efficacy.
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide involves the reaction of 2-aminothiazole with indole-3-carboxaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with propanoyl chloride to obtain this compound. This method has been reported to yield a high purity of this compound with a good yield.
Scientific Research Applications
3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide has been extensively studied for its potential therapeutic properties. It has been reported to possess anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, this compound has been reported to possess antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
properties
IUPAC Name |
3-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-13(17-14-15-7-8-19-14)6-5-10-9-16-12-4-2-1-3-11(10)12/h1-4,7-9,16H,5-6H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJMXXCNRGEGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-acetyl-17-(3-bromo-4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4883394.png)
![1-(4-butoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883405.png)

![N-[2-(dimethylamino)ethyl]-4-methyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide trifluoroacetate](/img/structure/B4883417.png)
![N-[3-(4-{[3-(1H-1,2,3-benzotriazol-1-yl)propyl]amino}-1-piperidinyl)phenyl]-4-phenylbutanamide](/img/structure/B4883421.png)
![2-chloro-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B4883434.png)
![{4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B4883437.png)
![N-[4-acetyl-5-(3,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4883440.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4883442.png)
![2-(3,5-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4883443.png)

![5-bromo-2-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4883452.png)